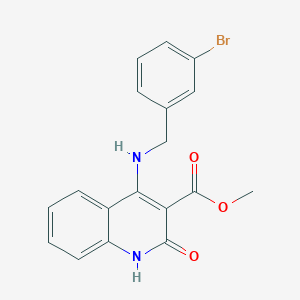

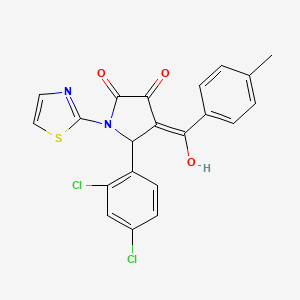

![molecular formula C15H8Cl2N2O B2472217 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one CAS No. 300851-00-7](/img/structure/B2472217.png)

1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one” is a complex organic compound. It is likely to be an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones has been developed starting from commercially available 2-bromoanilines and 2-bromobenzyl amines, with the assistance of a palladium catalyst . Another synthesis method involves the reaction of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as starting materials .科学的研究の応用

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating significant biological activities, including antihyperglycemic, antimicrobial, and anticonvulsant effects. For instance, a study by Ram et al. (2003) explored the synthesis of 2-sec-amino-3H-quinazolin-4-ones, showcasing their antihyperglycemic activity in rat models, indicating potential applications in diabetes management (Ram et al., 2003). Similarly, Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, which exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their use in developing new antimicrobial agents (Kapoor et al., 2017).

Anticancer and Antitumor Applications

Research into quinazolinone derivatives has also highlighted their potential in cancer therapy. Alafeefy et al. (2015) developed novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs, demonstrating remarkable antitumor activity against various cancer cell lines (Alafeefy et al., 2015). This highlights the potential of quinazolinone derivatives in developing new cancer therapies.

Mechanochemical Synthesis and Environmental Benefits

Bera et al. (2022) reported on the use of DDQ in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones under solvent-free conditions. This method represents an environmentally friendly approach to synthesizing quinazolinone derivatives, reducing the need for hazardous solvents and energy-intensive processes (Bera et al., 2022).

作用機序

Target of Action

Quinazoline derivatives, which this compound is a part of, are known to have medicinal properties such as antimalarial and anticancer agents .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a way that can inhibit certain enzymes or pathways .

Biochemical Pathways

It is known that quinazoline derivatives can affect various biochemical pathways, leading to their medicinal properties .

Pharmacokinetics

Quinazoline derivatives are known to have good pharmacokinetic properties .

Result of Action

Quinazoline derivatives are known to have various effects at the molecular and cellular level, contributing to their medicinal properties .

Action Environment

Environmental factors can often influence the action of quinazoline derivatives .

特性

IUPAC Name |

1,3-dichloro-11H-isoindolo[2,1-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O/c16-9-5-11-13(12(17)6-9)19-7-8-3-1-2-4-10(8)14(19)18-15(11)20/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZHYPUCMNGVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)C(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

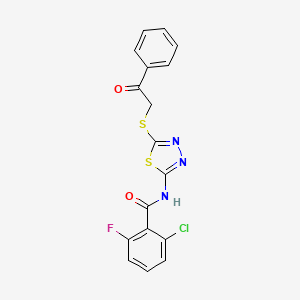

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)

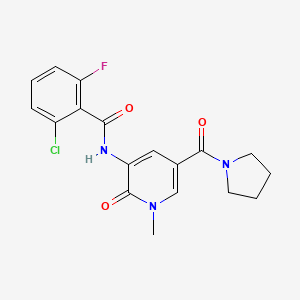

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)

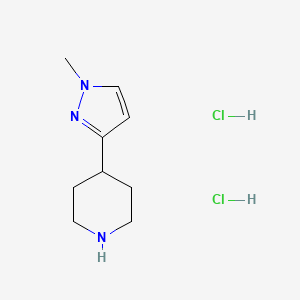

![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)